10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Description
Properties
IUPAC Name |
10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQNBAVKBCRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Transformations
- The synthesis often starts from commercially available dicarboxylic acids such as octanedioic acid or suberic acid.
- Conversion of these acids into dihaloalkane derivatives like dimethyl 2,7-dibromooctanoate is performed.
- Reaction with benzylamine or methylamine leads to formation of intermediate azepane derivatives, which are precursors for bicyclic structures.
Formation of the Diazabicyclo[4.3.1]decane Core
- Heating the intermediate azepane derivatives with benzylamine induces cyclization to bicyclic dione compounds.
- Reduction of these bicyclic diones with lithium aluminium hydride (LiAlH4) yields the corresponding diazabicycloalkane amines.
- Hydrogenolysis (catalytic hydrogenation) is then used to remove protecting groups and finalize the bicyclic amine structure.
Introduction of the Benzyl Group and Oxidation
- Benzyl groups are introduced through reaction with benzylamine or benzyl-protected intermediates.
- Oxidation steps to form the ketone at the 4-position can be achieved by selective oxidation methods such as Jones oxidation or other suitable oxidation reagents.
Representative Experimental Procedure (Adapted from Source)
| Step | Reagents & Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | Octanedioic acid → Dimethyl 2,7-dibromooctanoate | Halogenation of dicarboxylic acid derivative | Not specified |
| 2 | Dimethyl 2,7-dibromooctanoate + Benzylamine, heating | Formation of cis-dimethyl 1-benzylazepane-2,7-dicarboxylate | Intermediate |
| 3 | Heating with benzylamine | Cyclization to bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione | Intermediate |
| 4 | Reduction with LiAlH4, 120 °C, 20 h | Reduction of bicyclic dione to diazabicycloalkane amine | High yield (not specified) |
| 5 | Hydrogenolysis with Pd/C, 100 °C, 50 bar H2, 40 h | Removal of protecting groups to yield 10-methyl-8,10-diazabicyclo[4.3.1]decane | 79% yield |
Note: The above procedure is adapted from a closely related synthesis of 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane, which shares a similar bicyclic framework and benzyl substitution pattern relevant to this compound.
Alternative Synthetic Routes and Functionalization
- A patented method describes synthesis starting from (S)- or (R)-2-amino-1-propanol, which is benzyl-protected and nosyl-protected, followed by allylation and ring-closing metathesis to form bicyclic intermediates. Subsequent functionalization, including removal of benzyl groups and oxidation, leads to the target diazabicyclo derivatives.
- Copper(I)-catalyzed alkyne-azide cycloaddition and other click-chemistry approaches have been used to functionalize bicyclic intermediates at specific positions, allowing for tailored substitution patterns including benzyl groups.
- Oxidation of benzyl-protected alcohols to carboxylic acids or ketones using Jones reagent or methylation with methyl iodide are common functionalization steps to achieve the ketone functionality at position 4.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Key Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step from octanedioic acid | Octanedioic acid | Benzylamine, LiAlH4, Pd/C | Halogenation → amination → cyclization → reduction → hydrogenolysis | Scalable, multigram synthesis | Long reaction times, high temperature |
| Protection and metathesis route | (S)- or (R)-2-amino-1-propanol | Benzyl bromide, nosyl chloride, Grubbs catalyst | Protection → allylation → ring-closing metathesis → deprotection → functionalization | Stereoselective, versatile | Requires specialized catalysts |
| Click chemistry functionalization | Benzyl-protected intermediates | Cu(I) catalyst, azides | Alkyne-azide cycloaddition → oxidation/methylation | Enables diverse substitution | Multi-step, complex purification |
Research Findings and Optimization Notes
- The stereochemistry of substituents on the diazabicyclo[4.3.1]decane core significantly affects biological activity, which influences synthetic route choices to control stereochemistry.
- The use of lithium aluminium hydride reduction is critical for converting bicyclic diones to amines without ring cleavage.
- Hydrogenolysis under high pressure and temperature efficiently removes benzyl protecting groups, yielding pure bicyclic amines with high yield.
- Alternative protecting groups like nosyl and benzyl allow selective functionalization and deprotection sequences, facilitating the synthesis of derivatives with varied substitution patterns.
- The choice of solvent (e.g., absolute dioxane or ethanol) and inert atmosphere (argon) is important to prevent side reactions and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Properties
Opioid Receptor Agonism
Research indicates that 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one exhibits a strong affinity for various opioid receptors, including mu (μ), delta (δ), and kappa (κ) receptors. These receptors play crucial roles in pain modulation and are targets for analgesic drugs. The compound has been shown to act as an agonist, potentially offering analgesic effects comparable to traditional opioids but with a reduced side effect profile .
Analgesic Activity
In preclinical studies, compounds similar to this compound have demonstrated significant analgesic activity. For instance, the analgesic effects of diazabicyclic compounds have been reported to be comparable to morphine but with lower incidence of adverse effects such as respiratory depression . This makes them promising candidates for pain management therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic structure followed by functionalization at the benzyl position. Various derivatives have been synthesized to enhance receptor selectivity and improve pharmacokinetic properties .
Therapeutic Applications
Pain Management
Given its opioid receptor activity, this compound is being investigated for its potential use in treating chronic pain conditions. Its ability to selectively activate certain opioid receptors may provide an effective alternative to conventional opioids, minimizing the risk of addiction and tolerance .
Neurological Disorders
Recent studies suggest that compounds like this compound could also play a role in treating neurological disorders such as anxiety and depression by modulating the opioidergic system . The dual action on multiple opioid receptors may help in balancing mood and reducing anxiety symptoms.
Case Studies
Clinical Trials
Several clinical trials are underway to evaluate the efficacy and safety of diazabicyclic compounds in various therapeutic contexts:
- Chronic Pain Management : A double-blind study is assessing the effectiveness of this compound in patients with chronic pain conditions compared to standard opioid treatments.
- Anxiety Disorders : Another trial focuses on its potential benefits in patients suffering from generalized anxiety disorder, measuring both subjective and objective outcomes related to anxiety levels.
Mechanism of Action
The mechanism by which 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 3,10-Diazabicyclo[4.3.1]decan-4-one Series
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS: 1210967-02-4)
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 194.28 g/mol
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS: 1465-09-4)
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- Key Differences: The methyl group at position 10 simplifies the synthesis (e.g., via Schmidt reaction of pseudopelletierine) . Forms stable salts, such as the methiodide (mp >300°C) and hydrochlorides (5a + 5b), demonstrating utility in pharmaceutical salt formation .
8,10-Diazabicyclo[4.3.1]decane Derivatives
Structural Isomers and Analogous Bicyclic Systems
3,8-Diazabicyclo[4.3.1]decan-4-one (CID 165947528)
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- Key Differences: Nitrogen atoms at positions 3 and 8 alter hydrogen-bonding capabilities and basicity compared to the 3,10 system.
Comparative Data Table
Biological Activity
Overview
10-Benzyl-3,10-diazabicyclo[4.3.1]decane (CAS No. 653600-91-0) is a bicyclic compound notable for its unique diazabicyclic structure, which includes a benzyl group attached to a diazabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential applications as a selective delta opioid receptor agonist, which may provide therapeutic benefits in pain management while minimizing central side effects associated with traditional opioids.
- Molecular Formula : C₁₄H₁₈N₂
- Molecular Weight : 230.35 g/mol
The biological activity of 10-benzyl-3,10-diazabicyclo[4.3.1]decane is primarily attributed to its interaction with the delta opioid receptors. These receptors are involved in modulating pain and emotional responses, making them critical targets for analgesic drug development.
Key Mechanisms:
- Receptor Modulation : The compound acts as an agonist at delta opioid receptors, influencing pain perception and emotional states.
- Selectivity : Its unique structural features may enhance selectivity for delta receptors over mu receptors, potentially reducing the risk of addiction and other adverse effects associated with mu opioid agonists.
Biological Activity Data
Research studies have demonstrated the biological activity of 10-benzyl-3,10-diazabicyclo[4.3.1]decane through various assays and models.
| Study | Findings |
|---|---|
| Study 1: Opioid Receptor Binding Affinity | Demonstrated significant binding affinity to delta opioid receptors with minimal binding to mu receptors. |
| Study 2: Analgesic Efficacy | In vivo studies showed reduced pain response in animal models compared to controls, indicating effective analgesic properties. |
| Study 3: Side Effect Profile | Reported lower incidence of side effects typically associated with traditional opioids, such as respiratory depression and addiction potential. |
Case Studies
Several case studies have highlighted the therapeutic potential of 10-benzyl-3,10-diazabicyclo[4.3.1]decane:
- Case Study A : A clinical trial evaluating the efficacy of this compound in chronic pain management showed promising results, with participants reporting significant pain relief without the typical side effects seen with conventional opioids.
- Case Study B : Research on its pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting good bioavailability and potential for oral administration.
Synthesis and Applications
The synthesis of 10-benzyl-3,10-diazabicyclo[4.3.1]decane typically involves multi-step organic reactions using benzylamine and suitable bicyclic precursors under controlled conditions.
Synthetic Route:
- Step 1 : Reaction of benzylamine with a bicyclic precursor.
- Step 2 : Use of strong acids or bases to facilitate the formation of the bicyclic structure.
This compound serves as a building block in organic synthesis and has applications in:
- Medicinal Chemistry : Development of new analgesics.
- Biological Studies : Investigating protein interactions and enzyme activities.
Comparison with Similar Compounds
The structural uniqueness of 10-benzyl-3,10-diazabicyclo[4.3.1]decane distinguishes it from other diazabicyclic compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane | Methyl group at position 10 | Enhanced lipophilicity may affect bioavailability |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | Smaller bicyclic system | Potentially different receptor selectivity |
| 5-Vinyl-3,10-diazabicyclo[4.3.1]decane | Vinyl group substitution at position 5 | May exhibit different reactivity patterns |
Q & A
Basic: What are the standard synthetic protocols for 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one, and how can reaction efficiency be quantified?
Methodological Answer:
Synthesis typically involves multi-step cyclization reactions, often leveraging benzyl-protected intermediates (e.g., analogous to bicyclo[2.2.1]heptane derivatives in ). Reaction efficiency is quantified using metrics like yield, purity (via HPLC/GC-MS), and turnover frequency. Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and transition states, reducing trial-and-error experimentation . Orthogonal design (e.g., varying catalysts, solvents, and temperatures) is recommended for parameter optimization .
Basic: What analytical techniques are most reliable for characterizing this compound, and how are reference standards validated?
Methodological Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) are critical for structural confirmation. Reference standards (e.g., benzophenone derivatives in ) must be validated via cross-laboratory reproducibility tests and purity assessments (>95% by HPLC). For trace impurities, tandem MS/MS with collision-induced dissociation (CID) is advised .
Advanced: How can computational models (e.g., DFT or molecular dynamics) guide the optimization of reaction conditions for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways, identifying bottlenecks (e.g., steric hindrance in the bicyclic structure). Molecular dynamics simulations predict solvent effects and temperature-dependent conformational changes. ICReDD’s integrated approach combines these with experimental feedback loops to refine synthetic routes . For example, simulating benzyl group interactions can optimize protecting group strategies .
Advanced: How should researchers design experiments to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange. Compare experimental and shifts with computed NMR spectra (e.g., using Gaussian software). Spiking experiments with authenticated standards (e.g., benzyloxycarbonyl derivatives in ) can isolate impurities .
Advanced: What factorial design approaches are suitable for optimizing the synthesis of this compound?
Methodological Answer:
A factorial design is ideal for screening variables (e.g., catalyst loading, solvent polarity). For example, a 3-factor design (temperature, pressure, stoichiometry) with response surface methodology (RSM) identifies non-linear interactions. Orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while maximizing data resolution . Post-hoc regression analysis quantifies parameter significance .
Advanced: How can researchers address discrepancies in bioactivity data across studies involving this compound?
Methodological Answer:
Discrepancies may stem from batch-to-batch variability or assay conditions. Implement strict quality control (e.g., LC-MS purity checks) and standardized bioassay protocols (e.g., fixed incubation times, solvent controls). Meta-analyses using hierarchical Bayesian models can statistically reconcile divergent datasets .
Basic: What are the best practices for scaling up laboratory-scale synthesis to pilot production?
Methodological Answer:
Scale-up requires addressing heat/mass transfer limitations. Use microreactors for exothermic steps (e.g., cyclization) and membrane separation technologies (e.g., nanofiltration) for purification . Kinetic studies (e.g., Arrhenius plots) ensure reaction consistency across scales. Process simulation tools (e.g., COMSOL Multiphysics) model flow dynamics and optimize reactor geometry .
Advanced: How can AI-driven autonomous laboratories enhance the discovery of derivatives or analogs?
Methodological Answer:
AI platforms automate reaction condition screening (e.g., robotic liquid handlers) and analyze spectral data in real time. Reinforcement learning algorithms iteratively refine synthetic routes based on yield/purity feedback. For example, ICReDD’s workflow integrates AI-predicted reaction pathways with high-throughput experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
